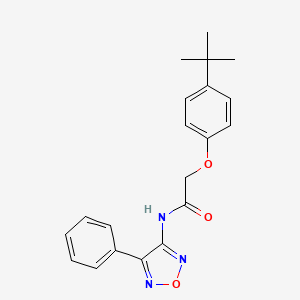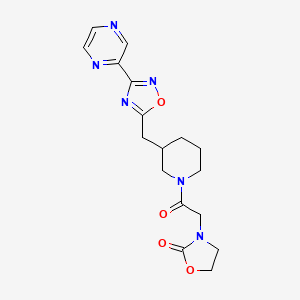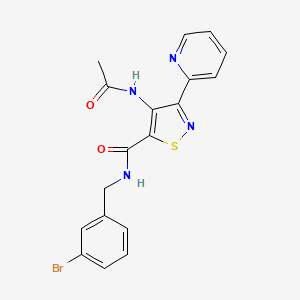![molecular formula C20H17ClN2O4 B2619369 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034457-17-3](/img/structure/B2619369.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide is a fascinating compound with a complex structure, which belongs to the class of benzo[1,4]oxazepines. This compound has drawn attention for its potential applications across various fields, including chemistry, biology, and medicine. Its unique structure, featuring a chlorinated oxazepine ring fused to a benzofuran moiety, offers numerous possibilities for chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step synthetic routes.
Formation of the Benzofuran Moiety: : Starting from benzofuran, the carboxylation at the 2-position can be achieved using carbon dioxide under high pressure in the presence of a base.
Oxazepine Ring Formation: : The chloro group is introduced through a chlorination reaction using agents like thionyl chloride. The oxazepine ring is formed through a cyclization reaction involving appropriate precursors such as dihydroxy compounds.
Coupling Reaction: : The final step involves coupling the chlorinated oxazepine intermediate with the benzofuran-2-carboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to scale up the production efficiently. Methods such as continuous flow synthesis and use of catalysts to enhance the reaction rates and yields are often employed. Process optimization ensures that the final product meets the required purity standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : The benzofuran and oxazepine rings can undergo oxidation reactions, typically using agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reductive cleavage of the oxazepine ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions, particularly at the chloro position, can be facilitated by nucleophiles such as amines or thiols.
Oxidation: : m-CPBA, acetic acid as solvent, room temperature.
Reduction: : LiAlH4 in dry ether, reflux conditions.
Substitution: : Nucleophiles like sodium thiolate, polar aprotic solvents, moderate temperatures.
Oxidation: : Formation of corresponding epoxides or hydroxylated derivatives.
Reduction: : Formation of dechlorinated and reduced oxazepine derivatives.
Substitution: : Formation of substituted benzofuran-2-carboxamides with varying functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide has garnered interest for its potential in various scientific research fields:
Chemistry: : Its unique structure makes it a valuable scaffold for developing new organic reactions and studying reaction mechanisms.
Biology: : Research has shown its potential as an enzyme inhibitor, impacting various biological pathways.
Medicine: : Preliminary studies suggest its role as an anticancer agent, given its ability to modulate specific molecular targets.
Industry: : Used as an intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into the active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to its therapeutic effects.
Molecular Targets and Pathways Involved:Enzyme Inhibition: : Inhibition of kinases involved in cell signaling pathways.
Receptor Modulation: : Binding to specific receptors, altering their activity and downstream signaling.
Vergleich Mit ähnlichen Verbindungen
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide is unique due to its fused ring system combining oxazepine and benzofuran.
Similar Compounds:Benzo[d][1,3]oxazepines: : Similar in having an oxazepine ring but lacking the benzofuran moiety.
Benzofuran Carboxamides: : Featuring the benzofuran structure but lacking the oxazepine ring.
Chlorinated Heterocycles: : Containing a chloro-substituent on a heterocyclic ring but with different core structures.
This compound stands out due to its specific combination of structural features, which confer unique reactivity and biological activity.
This compound is a marvel, showcasing the intricate dance of atoms and bonds in the world of chemical compounds, each step leading to endless possibilities for discovery and application.
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-15-5-6-16-14(9-15)11-23(19(24)12-26-16)8-7-22-20(25)18-10-13-3-1-2-4-17(13)27-18/h1-6,9-10H,7-8,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDBPNWNDFWTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2619286.png)


![{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride](/img/structure/B2619290.png)

![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2619293.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2619295.png)



![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)
![7,7-Dimethyl-[1,4]oxazepane](/img/structure/B2619304.png)

